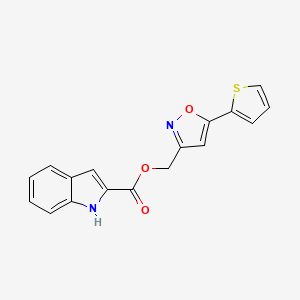

(5-(噻吩-2-基)异恶唑-3-基)甲基1H-吲哚-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and other transformations. For instance, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through the Weidenhagen reaction, followed by N-methylation . Similarly, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized by cyclizing thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Another compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized from the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide . These methods demonstrate the versatility of synthetic approaches in creating complex molecules with heterocyclic structures.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing its triclinic crystal system and specific unit cell parameters . Such detailed structural analysis is essential for the identification of molecular interactions and the prediction of reactivity patterns.

Chemical Reactions Analysis

The reactivity of synthesized compounds can be explored through various chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, were studied for 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole . The nitration of this compound could involve the thiophene ring or both thiophene and benzene fragments, depending on the reaction conditions. Additionally, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituents on the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by N-H...O and C-H...O hydrogen bond interactions, which can affect its melting point, solubility, and stability . The properties of these compounds can be further characterized using spectroscopic methods such as IR, ^1H NMR, and MS, as was done for the ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

科学研究应用

合成与光物理性质

Irgashev 等人 (2014) 的一项研究详细介绍了用噻吩单元取代的新型吲哚并[3,2-b]咔唑的合成和光物理性质。这些化合物表现出有趣的光学和氧化还原性质,表明它们在电子和光子应用中的潜力 (Irgashev 等人,2014)。

有机半导体

Han 等人 (2015) 合成了用咔唑和 α-咔啉作末端官能化的噻吩衍生物,并对其进行了表征,作为有机薄膜晶体管 (OTFT) 的有机半导体。这些化合物显示出有希望的 p 型沟道特性,突出了它们在有机电子器件开发中的潜力 (Han 等人,2015)。

生物活性

Mabkhot 等人 (2017) 合成了具有已证明的抗菌和抗真菌活性的新型含噻吩化合物。这些发现表明这些化合物在开发新的抗菌剂方面具有潜力 (Mabkhot 等人,2017)。

抗癌活性

Hassan 等人 (2021) 报告了新型吡唑-吲哚杂化物的设计、合成和抗癌评价,显示出对各种癌细胞系的显着细胞毒性。本研究强调了此类化合物在抗癌药物开发中的潜力 (Hassan 等人,2021)。

黄嘌呤氧化酶抑制和抗炎活性

Smelcerovic 等人 (2015) 探讨了 2-氨基-5-亚烷基-噻唑-4-酮对黄嘌呤氧化酶的抑制活性和其抗炎反应,表明在治疗与氧化应激和炎症相关的疾病中具有潜在的治疗应用 (Smelcerovic 等人,2015)。

属性

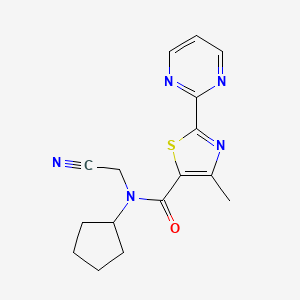

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(14-8-11-4-1-2-5-13(11)18-14)21-10-12-9-15(22-19-12)16-6-3-7-23-16/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXANWXYFSUZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)